Nylon 6/12

Descripción general

Descripción

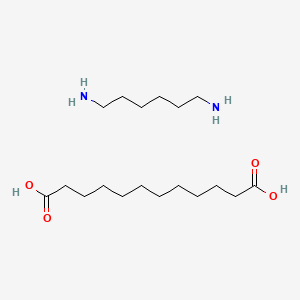

Nylon 6/12, also known as Polyamide 6/12, is a synthetic polymer belonging to the family of nylons. It is composed of repeating units of hexamethylenediamine and dodecanedioic acid, which are linked by amide bonds. This polymer is known for its excellent balance of strength, toughness, and thermal resistance, making it a versatile material used in various industries .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Nylon 6/12 is typically synthesized through a polycondensation reaction between hexamethylenediamine and dodecanedioic acid. The process involves two main steps:

Formation of Nylon Salt: Hexamethylenediamine reacts with dodecanedioic acid to form a nylon salt.

Polymerization: The nylon salt is then heated under vacuum to achieve polymerization, resulting in the formation of long polymer chains.

Industrial Production Methods

In industrial settings, the production of this compound involves the following steps:

Mixing: Hexamethylenediamine and dodecanedioic acid are mixed in a reactor.

Heating: The mixture is heated to form the nylon salt.

Polymerization: The nylon salt is subjected to high temperatures and vacuum conditions to initiate polymerization.

Extrusion: The resulting polymer is extruded into fibers or other desired shapes.

Análisis De Reacciones Químicas

Types of Reactions

Nylon 6/12 undergoes various chemical reactions, including:

Oxidation: Exposure to strong oxidizing agents can lead to the degradation of the polymer.

Hydrolysis: The amide bonds in this compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the polymer.

Thermal Degradation: At elevated temperatures, this compound can undergo thermal degradation, resulting in the formation of smaller molecular fragments.

Common Reagents and Conditions

Oxidizing Agents: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

Acidic or Basic Conditions: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.

High Temperatures: Thermal degradation typically occurs at temperatures above 210°C.

Major Products Formed

Oxidation: Degraded polymer fragments.

Hydrolysis: Monomers such as hexamethylenediamine and dodecanedioic acid.

Thermal Degradation: Smaller molecular fragments.

Aplicaciones Científicas De Investigación

Properties of Nylon 6/12

This compound possesses several advantageous properties that contribute to its versatility:

- Low Moisture Absorption : Compared to other nylons, this compound has significantly lower moisture absorption, which reduces swelling and enhances dimensional stability .

- Chemical Resistance : It exhibits good resistance to various chemicals, though it is less resistant to strong acids and bases compared to Nylon 6 .

- Thermal Stability : With a melting point around 218°C, this compound maintains its integrity under elevated temperatures .

- Mechanical Strength : The material demonstrates excellent wear resistance and mechanical strength, making it suitable for demanding applications .

Applications in Various Industries

This compound is utilized in numerous applications due to its favorable properties:

Automotive Industry

- Components : Used in manufacturing gears, cams, and structural components due to its strength and durability.

- Fuel Systems : Its low moisture absorption makes it ideal for fuel lines and other automotive applications where exposure to fluids is common .

Electrical and Electronics

- Insulation Materials : this compound provides excellent electrical insulation properties, making it suitable for connectors and housings in electrical appliances .

- Cable Sheathing : Its resistance to wear and tear allows for effective protection of electrical cables.

Consumer Goods

- Personal Care Products : Commonly used in the production of brush bristles and cosmetic applicators due to its smooth texture and durability .

- Household Items : Found in various household products where low moisture absorption is beneficial.

Industrial Applications

- Extruded Tubes : Frequently used in the production of tubes for various industrial applications, benefiting from its mechanical strength and chemical resistance .

Case Study 1: Automotive Fuel Lines

A study conducted by RTP Company highlighted the use of this compound in automotive fuel lines. The material's low moisture absorption prevents swelling and degradation over time, ensuring reliability in fuel delivery systems. The study reported a significant reduction in maintenance costs due to the longevity of components made from this compound compared to traditional materials .

Case Study 2: Electrical Connectors

Research published in MDPI assessed the performance of various nylon polymers in electrical applications. It concluded that this compound provided superior electrical insulation while maintaining mechanical integrity under stress. This application has led to increased safety and efficiency in electrical devices, particularly in high-performance environments .

Mecanismo De Acción

The mechanism by which Nylon 6/12 exerts its effects is primarily related to its chemical structure. The presence of amide bonds and long carbon chains provides the polymer with high strength, toughness, and thermal resistance. The molecular targets and pathways involved include:

Hydrogen Bonding: The amide groups in this compound form hydrogen bonds, contributing to the polymer’s mechanical properties.

Crystallinity: The polymer’s crystalline structure enhances its thermal and chemical resistance.

Comparación Con Compuestos Similares

Nylon 6/12 can be compared with other similar compounds such as Nylon 6 and Nylon 12:

Similar Compounds

- Nylon 6

- Nylon 12

- Nylon 6/6

- Nylon 6/10

- Nylon 11

This compound stands out due to its unique balance of mechanical properties, chemical resistance, and low moisture absorption, making it suitable for a wide range of applications .

Actividad Biológica

Nylon 6/12, a type of polyamide, is notable for its unique properties and applications in various fields, particularly in biomedical and industrial contexts. This article examines the biological activity of this compound, focusing on its biocompatibility, potential toxicity, and interactions with biological systems.

Chemical Structure and Properties

This compound is synthesized from the polymerization of hexamethylenediamine and dodecanedioic acid, resulting in a polymer with a repeating unit that contains twelve carbon atoms between amide linkages. This structure imparts specific physical properties such as flexibility, resistance to biochemical attack, and good mechanical strength, making it suitable for various applications.

In Vivo Toxicity Assessments

Research has shown that this compound exhibits low toxicity in vivo. A study reported an acute oral LD50 greater than 10 g/kg in rats, indicating a high safety margin for this compound . In histopathological examinations following prolonged exposure, no significant adverse effects were noted, suggesting that this compound does not elicit harmful biological responses at tested doses.

Tissue Implantation Studies

In tissue implantation studies involving this compound pellets in animal models, no significant behavioral changes or signs of adverse growths were observed over a three-month period. This further supports the notion that this compound is biocompatible and does not provoke significant immune reactions .

Applications in Biomedical Engineering

This compound has been explored for various biomedical applications due to its favorable properties:

- Wound Dressings : Its flexibility and moisture resistance make it suitable for use in wound care products.

- Sutures : The material's strength and biocompatibility render it effective for surgical sutures.

1. Electrospun Nanocomposites for Dental Applications

A study investigated this compound nanocomposites reinforced with Cloisite 30B for dental applications. The electrospun fibers demonstrated antimicrobial activity against common oral pathogens, indicating potential for use in dental materials .

| Property | Result |

|---|---|

| Antimicrobial Activity | Synergistic against Staphylococcus |

| Mechanical Strength | Enhanced due to nanocomposite |

2. Biodegradability and Environmental Impact

Research into the degradation of Nylon polymers indicates that while this compound is more resistant to degradation compared to other nylons like Nylon 6 and 6,6, it can undergo hydrolysis under specific conditions. This property is crucial for environmental considerations regarding the disposal of nylon products .

Enzymatic Hydrolysis Studies

Recent advancements have focused on the enzymatic degradation of nylon polymers. A study screened various nylon-hydrolyzing enzymes (nylonases) to assess their effectiveness on Nylon 6 and related polymers. It was found that while some enzymes showed activity against nylon substrates, extensive deconstruction remained challenging due to substrate accessibility issues .

Propiedades

IUPAC Name |

dodecanedioic acid;hexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4.C6H16N2/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;7-5-3-1-2-4-6-8/h1-10H2,(H,13,14)(H,15,16);1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUCVNSKULGPQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(=O)O)CCCCC(=O)O.C(CCCN)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26098-55-5, 51434-97-0 | |

| Record name | Dodecanedioic acid-hexamethylenediamine copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26098-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanedioic acid, compd. with 1,6-hexanediamine (1:1), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51434-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8027743 | |

| Record name | Dodecanedioic acid, compd. with 1,6-hexanediamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13188-60-8, 26098-55-5 | |

| Record name | Dodecanedioic acid, compd. with 1,6-hexanediamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13188-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nylon 6-12 salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013188608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanedioic acid, polymer with 1,6-hexanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026098555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanedioic acid, compd. with 1,6-hexanediamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanedioic acid, polymer with 1,6-hexanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanedioic acid, compd. with 1,6-hexanediamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecanedioic acid, compound with hexane-1,6-diamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.